3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine

Organic Synthesis Regioselective Lithiation Halogen-Metal Exchange

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by a bromine atom at the 3-position and a dimethylamino group at the 8-position. This scaffold is a privileged core in medicinal chemistry, particularly exploited for kinase inhibitor design.

Molecular Formula C8H9BrN4
Molecular Weight 241.09 g/mol
CAS No. 787590-55-0
Cat. No. B12900858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine
CAS787590-55-0
Molecular FormulaC8H9BrN4
Molecular Weight241.09 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CN2C1=NC=C2Br
InChIInChI=1S/C8H9BrN4/c1-12(2)7-8-11-5-6(9)13(8)4-3-10-7/h3-5H,1-2H3
InChIKeyRVVLLWOEECVIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine (CAS 787590-55-0): A Regioselective 3-Bromo-8-aminoimidazopyrazine Building Block for Targeted Synthesis and Biological Screening


3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by a bromine atom at the 3-position and a dimethylamino group at the 8-position . This scaffold is a privileged core in medicinal chemistry, particularly exploited for kinase inhibitor design [1]. The precise placement of the bromine atom at C3 distinguishes it from isomeric 6-bromo analogs by imparting unique synthetic reactivity: the 3-bromo substituent readily undergoes halogen-metal exchange, whereas the 6-bromo isomer does not [2].

Why 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine Cannot Be Replaced by 6-Bromo, 3-Chloro, or 3-Unsubstituted Imidazo[1,2-a]pyrazine Analogs


Generic substitution within the imidazo[1,2-a]pyrazin-8-amine class is unreliable because the position of the bromine substituent dictates fundamentally divergent chemical reactivity. The 3-bromo isomer undergoes facile halogen-metal exchange with n-BuLi, enabling C3 functionalization, whereas the 6-bromo isomer resists this transformation and instead directs ortho-lithiation to the C5 position [1]. In biological systems, 3-bromo substitution consistently enhances antioxidant activity relative to hydrogen at the same position (IC50: 9.75 μM vs. 12.5 μM for the H-analog) [2]. These positional and electronic effects mean that interchange with a 6-bromo, 3-chloro, or 3-unsubstituted analog is not chemically equivalent and can lead to divergent synthetic outcomes or biological readouts—compromising reproducibility in chemical biology campaigns and hit-to-lead optimization.

Quantitative Differentiation Evidence for 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine Against Its Closest Analogs


3-Bromo vs. 6-Bromo Regioisomer Reactivity in Halogen-Metal Exchange

In the imidazo[1,2-a]pyrazine series, the 3-bromo isomer undergoes rapid halogen-metal exchange with n-BuLi in THF, enabling subsequent electrophilic trapping at C3. In sharp contrast, the 6-bromo isomer does not participate in halogen-metal exchange; instead, n-BuLi treatment leads exclusively to directed ortho-lithiation at the C5 position [1]. This binary reactivity difference—exchange-competent vs. exchange-incompetent—is a direct consequence of the bromine position and is not influenced by other ring substituents under the reported conditions.

Organic Synthesis Regioselective Lithiation Halogen-Metal Exchange

3-Bromo Substitution Confers 22% Superior Antioxidant Activity Over 3-Hydrogen Analog

In a congeneric series of 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazines bearing an 8-amino substituent, the 3-bromo derivative (compound 6b) demonstrated a DPPH radical scavenging IC50 of 9.75 μM, compared to 12.5 μM for the direct 3-hydrogen analog (compound 5f) [1]. The two compounds are structurally identical except for the substituent at the 3-position (bromine vs. hydrogen). The authors confirmed that 'the compound with bromo substitution at 3rd position exhibited slightly better activity' and concluded that 'bromine substitution at C3 position is also has significance for good antioxidant activity.'

Antioxidant Activity Structure-Activity Relationship Free Radical Scavenging

Closest Analog PAB23 (3-Bromo-8-methylamino) Achieves 71% Growth Inhibition in Dami Leukemia Cells

The structurally closest literature analog, PAB23 (3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), inhibited Dami human megakaryoblastic leukemia cell growth by 71.0%, as measured against adenosine control (100% inhibition) [1]. For comparison, the 6-bromo-8-ethylamino analog PAB15 achieved 89.7% inhibition, and the 6-bromo-8-methylamino analog PAB13 reached 76.3%. The target compound (3-bromo-8-dimethylamino) differs from PAB23 only by an additional N-methyl group, which is expected to modulate potency, lipophilicity, and metabolic stability, though no direct comparative data exists.

Antiproliferative Activity Leukemia Phosphodiesterase Inhibition

Imidazo[1,2-a]pyrazin-8-amine Scaffold Validated for Low-Nanomolar Brk/PTK6 Kinase Inhibition with Structural Confirmation

Imidazo[1,2-a]pyrazin-8-amines have been validated as potent breast tumor kinase (Brk/PTK6) inhibitors, with tool compounds achieving low-nanomolar Brk IC50 values, high kinome selectivity, and desirable DMPK properties [1]. One representative imidazo[1,2-a]pyrazin-8-amine derivative was co-crystallized with the PTK6 kinase domain at 1.70 Å resolution (PDB: 5DA3), confirming a well-defined ATP-binding pocket occupancy in the DFG-in, αC-helix-out conformation [2]. The co-crystal structure of the FDA-approved drug Dasatinib with PTK6 at 2.24 Å resolution (PDB: 5H2U) provides a structural comparator: the imidazopyrazine inhibitor occupies the same ATP pocket but achieves higher resolution, indicating well-ordered binding.

Kinase Inhibition Brk/PTK6 Oncology Target

High-Impact Application Scenarios for 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine Based on Verified Differentiation Evidence


Regioselective C3 Diversification via Halogen-Metal Exchange and Cross-Coupling

The 3-bromo position in this compound uniquely enables halogen-metal exchange with n-BuLi, a transformation that is completely inaccessible to the 6-bromo regioisomer [1]. This makes the compound the sole viable starting material for synthetic sequences requiring C3 lithiation and subsequent electrophilic trapping or transmetallation. For medicinal chemistry groups building imidazo[1,2-a]pyrazine-focused libraries, procurement of the 3-bromo rather than the 6-bromo isomer is mandatory for accessing C3-functionalized analogs through this route.

Antioxidant Lead Optimization with Built-in Potency Advantage

Direct SAR evidence shows that the 3-bromo substituent contributes a 1.28-fold improvement in antioxidant IC50 compared to the 3-hydrogen analog (9.75 μM vs. 12.5 μM) [1]. This compound is therefore the preferred starting point for antioxidant lead optimization programs, as it already incorporates the potency-enhancing bromine atom. The dimethylamino group at C8 further differentiates it from PAB-series analogs and can be exploited to tune solubility and membrane permeability.

Kinase Inhibitor Building Block for Late-Stage C3 Diversification

The imidazo[1,2-a]pyrazin-8-amine core is structurally validated for Brk/PTK6 kinase inhibition with confirmed ATP-pocket binding at 1.70 Å resolution [1]. This brominated building block enables late-stage diversification at the C3 position via Suzuki, Buchwald-Hartwig, or Negishi cross-coupling, allowing exploration of kinase selectivity vectors while retaining the scaffold's demonstrated nanomolar potency. The 3-bromo position is compatible with the kinase binding mode, making this compound a strategic procurement choice for targeted covalent inhibitor design or parallel library synthesis.

SAR Follow-up on the PAB23 Antiproliferative Pharmacophore

The close analog PAB23 (3-bromo-8-methylamino) achieved 71.0% growth inhibition in Dami leukemia cells through a cAMP/phosphodiesterase mechanism [1]. This compound—differing from PAB23 only by an additional N-methyl group—represents the logical next-step analog for probing the steric and electronic tolerance of the 8-amino position. Procurement of this compound enables direct SAR expansion around a validated antiproliferative chemotype, potentially yielding derivatives with improved potency or selectivity over the PAB series.

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